

Technical Monograph: 2-Iodo-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Iodo-3-methylbenzoic acid

CAS No.: 108078-14-4

Cat. No.: B027227

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CAS Number: 108078-14-4 Primary Application: Sterically Congested Cross-Coupling Scaffolds in Drug Discovery

Executive Summary

2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in modern medicinal chemistry. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern, where the iodine atom is sterically crowded between a carboxylic acid (C1) and a methyl group (C3). This specific geometry makes it an invaluable scaffold for synthesizing atropisomeric biaryls and forcing non-planar conformations in drug candidates—a critical strategy for increasing solubility and target selectivity in protein-ligand binding.

This guide details the chemical identity, field-proven synthetic protocols (specifically the Sandmeyer transformation), and the mechanistic nuances of utilizing this compound in palladium-catalyzed cross-couplings.

Chemical Identity & Physical Properties[1][2][3][4][5]

Accurate identification is paramount, as positional isomers (e.g., 2-iodo-4-methylbenzoic acid) possess vastly different reactivity profiles.

Datasheet

Property	Specification
CAS Number	108078-14-4
IUPAC Name	2-Iodo-3-methylbenzoic acid
Molecular Formula	
Molecular Weight	262.04 g/mol
Appearance	White to light yellow/purple solid (Light Sensitive)
Melting Point	150–153 °C
Solubility	Soluble in DMSO, Methanol, EtOAc; Poor in Water
pKa (Predicted)	~2.93 (Acidic due to ortho-iodine electron withdrawal)

Structural Verification (NMR Expectations)

Researchers should validate purity using

¹H NMR. The 1,2,3-substitution pattern yields a distinct aromatic region:

- ~2.45 ppm (3H, s): Methyl group at C3.
- Aromatic Region (3H): An ABC or ABX system typically showing two doublets (H4, H6) and a triplet (H5), depending on field strength. The proton ortho to the carboxylic acid (H6) is typically the most deshielded aromatic signal.

Synthetic Pathway: The Sandmeyer Protocol[7][8][9]

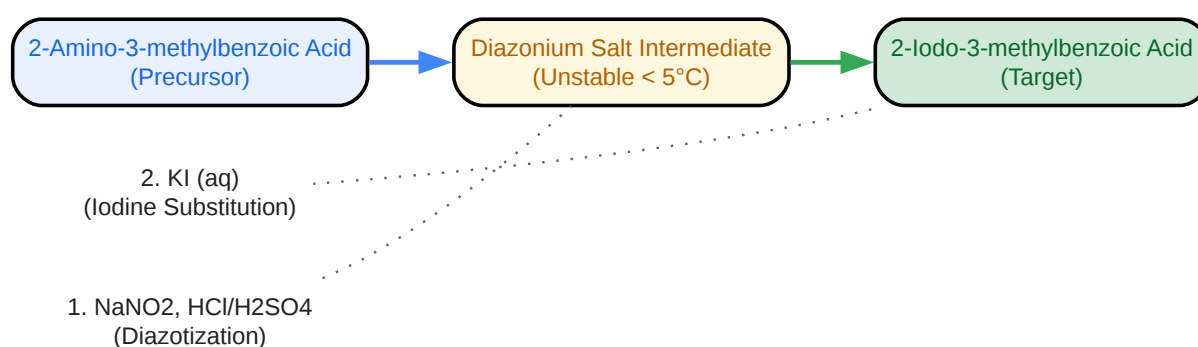
While direct iodination of 3-methylbenzoic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-iodo and 6-iodo isomers). The Sandmeyer reaction

starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) is the authoritative route for high-fidelity synthesis.

Mechanistic Workflow

The synthesis proceeds via the formation of a diazonium salt, which is unstable and must be kept cold (

C) to prevent decomposition into phenols.



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Figure 1: Step-wise conversion of 3-methylanthranilic acid to the target iodide via diazonium displacement.

Detailed Experimental Protocol

Safety Note: This reaction generates nitrogen gas (

). Ensure adequate venting.

- Diazotization:
 - Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dilute sulfuric acid (, 2.5 M).
 - Cool the suspension to 0–5 °C using an ice/salt bath.
 - Dropwise add a solution of Sodium Nitrite (

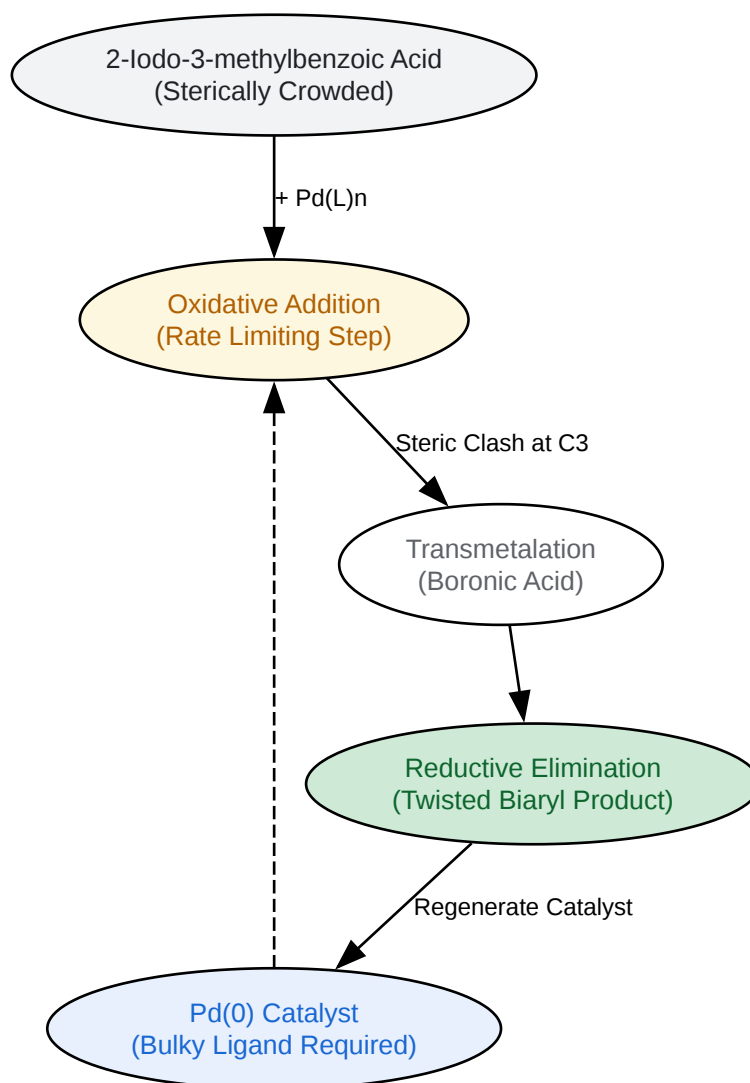
- , 1.1 eq) in water. Maintain internal temperature below 5 °C.
- Checkpoint: The solution should become clear or slightly turbid as the diazonium salt forms. Stir for 30 mins.
 - Iodination (Substitution):
 - Dissolve Potassium Iodide (, 2.5 eq) in a minimal amount of water.
 - Add the cold diazonium solution slowly into the KI solution (or vice versa) with vigorous stirring.
 - Observation: Evolution of gas (foaming) and formation of a dark precipitate (iodine/product complex).
 - Allow the mixture to warm to room temperature and stir for 2 hours. Heating to 60 °C for 30 mins ensures completion.
 - Workup & Purification:
 - Treat the mixture with saturated Sodium Thiosulfate () to quench excess iodine (color changes from dark purple/brown to yellow).
 - Extract with Ethyl Acetate ().
 - Wash organics with brine, dry over , and concentrate.
 - Recrystallization: Ethanol/Water is the preferred solvent system to obtain high-purity crystals (mp 150–153 °C).

Reactivity & Applications in Drug Discovery

The core value of CAS 108078-14-4 is its steric profile. The iodine atom is "sandwiched," which significantly influences its behavior in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

The "Orthogonal Twist" Effect

In biaryl synthesis, the 3-methyl group forces the incoming aryl ring to twist out of plane relative to the benzoic acid ring. This restricts rotation, often creating atropisomers (axial chirality).



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Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the C3-Methyl group.

Optimization for Coupling

Due to the steric hindrance at C2 (Iodine) and C3 (Methyl):

- Catalyst Choice: Standard

often fails. Use highly active, bulky phosphine ligands like S-Phos or X-Phos to facilitate oxidative addition.

- Base Selection: Stronger bases (e.g.,

) in biphasic systems (Toluene/Water) generally improve yields over weak carbonate bases.

- Use Case: This scaffold is frequently used to synthesize inhibitors where the carboxylic acid mimics a phosphate group or interacts with a specific lysine residue, while the twisted aryl group fills a hydrophobic pocket.

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
- Storage: Store in a dark place (amber vial). Iodine-carbon bonds can be photolabile over long periods. Keep at room temperature, sealed under inert gas if possible.
- Spill Response: Absorb with inert material. If iodine is liberated (purple vapor), treat with sodium thiosulfate solution.

References

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Sources

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- [2. 2-Iodo-3-methylbenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.ca\]](#)
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